Chemical structure and properties of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride
Chemical structure and properties of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride
This guide details the chemical structure, synthesis, and medicinal applications of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride , a critical "privileged scaffold" in the development of nicotinic acetylcholine receptor (nAChR) ligands.
A Versatile Scaffold for nAChR Ligand Discovery
Executive Summary
2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride is a bifunctional heterocyclic building block used primarily in the synthesis of central nervous system (CNS) active agents. Structurally, it represents a "meta-nicotine" analog where the pyrrolidine ring is attached at the C3 position to the pyridine C5 position. This specific topology mimics the pharmacophore of epibatidine and acetylcholine , making it a high-value intermediate for developing
Chemical Identity & Structural Analysis[1]
This compound exists as a hydrochloride salt to ensure stability and water solubility. The free base is prone to oxidation and is often an oil, whereas the salt is a stable crystalline solid.
| Property | Detail |
| IUPAC Name | 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride |
| CAS Number (Free Base) | 174789-86-7 |
| CAS Number (HCl Salt) | Varies by stoichiometry (e.g., mono- or dihydrochloride) |
| Molecular Formula | |
| Molecular Weight | 182.65 g/mol (Free Base) |
| Chirality | Contains one chiral center at Pyrrolidine-C3. Available as Racemic, (R), or (S). |
Structural Features & Pharmacophore Logic[1]
-
2-Chloro Pyridine Moiety: The chlorine atom at C2 is electron-withdrawing, lowering the pKa of the pyridine nitrogen. Crucially, it serves as a reactive handle for
displacements (e.g., introducing amines or ethers) or further cross-coupling. -
Pyrrolidine Ring: Provides a secondary amine for hydrogen bonding and cationic interaction with the receptor's aspartate/glutamate residues.
-
3-yl Linkage: Unlike nicotine (2-yl linkage), the 3-yl linkage creates a distinct spatial vector, often improving selectivity for
nAChR subtypes over the ganglionic subtypes.
Caption: Structural decomposition highlighting the pharmacophoric elements and chiral considerations.
Physicochemical Properties[1][2][3]
The hydrochloride salt significantly alters the handling properties compared to the free base.
| Property | Free Base | Hydrochloride Salt |
| Physical State | Viscous Oil / Low melting solid | White to Off-white Crystalline Solid |
| Solubility | Soluble in DCM, EtOAc, MeOH | Highly soluble in Water, DMSO, MeOH |
| LogP (Calc) | ~1.81 | ~ -0.5 (Ionized) |
| pKa (Pyrrolidine) | ~9.5 (Basic) | N/A (Protonated) |
| pKa (Pyridine) | ~2.5 (Weakly Basic) | ~2.5 |
| Hygroscopicity | Low | High (Desiccated storage required) |
Expert Insight: The 2-chloro substituent reduces the basicity of the pyridine nitrogen significantly compared to pyridine itself (pKa ~5.2). Therefore, in the mono-hydrochloride salt, the proton resides almost exclusively on the pyrrolidine nitrogen.
Synthetic Pathways[4][5][6][7][8]
The synthesis of 2-Chloro-5-(pyrrolidin-3-yl)pyridine is non-trivial due to the need to connect two heterocyclic rings. The most robust industrial route utilizes Negishi Cross-Coupling , which offers higher yields and milder conditions than traditional lithiation chemistry.
Protocol: Negishi Cross-Coupling Route
This method couples a 3-pyrrolidinyl zinc reagent with a di-halo pyridine.
Reagents:
-
Starting Material A: 1-Boc-3-iodo-pyrrolidine (Protected precursor).
-
Starting Material B: 2-Chloro-5-iodopyridine (The iodine is more reactive towards Pd insertion than chlorine).
-
Catalyst:
/ S-Phos or . -
Zinc Source: Zinc dust /
(to form the organozinc reagent).
Step-by-Step Methodology:
-
Zinc Activation: Activate Zinc dust with 1,2-dibromoethane and TMSCl in dry DMF.
-
Reagent Formation: Add 1-Boc-3-iodo-pyrrolidine to the activated Zn at 40°C. Stir for 1-2 hours to form the alkylzinc iodide species (1-Boc-pyrrolidin-3-yl)ZnI.
-
Coupling: In a separate vessel, dissolve 2-Chloro-5-iodopyridine and the Pd catalyst in THF/DMF. Transfer the organozinc solution to this vessel via cannula.
-
Reaction: Heat to 60-80°C for 4-12 hours. Monitor by LC-MS for the intermediate 2-chloro-5-(1-Boc-pyrrolidin-3-yl)pyridine .
-
Deprotection: Treat the isolated intermediate with 4M HCl in Dioxane or TFA/DCM to remove the Boc group.
-
Salt Formation: Precipitate the product as the hydrochloride salt using
or Acetone.
Caption: Negishi cross-coupling workflow for the synthesis of the target scaffold.
Applications in Drug Discovery
This scaffold is a cornerstone in the design of nicotinic acetylcholine receptor (nAChR) modulators.
1. Bioisostere of Epibatidine
Epibatidine is a potent analgesic but is too toxic due to lack of receptor subtype selectivity. The 2-chloro-5-(pyrrolidin-3-yl)pyridine scaffold "opens" the bridged ring of epibatidine, retaining the critical distance between the basic nitrogen and the pyridine ring (approx 5-6 Å) while allowing conformational flexibility to tune selectivity.
2. Functionalization Potential
The 2-chloro group is not just a structural feature; it is a synthetic handle.
- Displacement: The chlorine can be displaced by amines, alkoxides, or thiols to generate 2-substituted pyridines.
-
Suzuki/Stille Coupling: The chlorine allows for further extension of the molecule to probe the "accessory binding pocket" of the nAChR.
3. Therapeutic Areas
-
Neuropathic Pain: Targeting
receptors to modulate pain pathways without opioid side effects. -
Cognitive Deficits:
agonists for Alzheimer's and Schizophrenia. -
Smoking Cessation: Partial agonists that mitigate withdrawal symptoms (similar mechanism to Varenicline).
Handling, Safety, and Stability
Safety Protocols:
-
Hazards: The compound is an irritant to eyes, skin, and respiratory system. As a hydrochloride salt, it is acidic in solution.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the free base in a fume hood due to potential volatility and amine odor.
Stability & Storage:
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a tightly sealed container with desiccants.
-
Temperature: Stable at room temperature (25°C), but long-term storage at 2-8°C is recommended to prevent any slow degradation or discoloration.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (which liberate the free amine).
References
-
Horti, A. G., et al. (2002).[2] "Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues." Journal of Medicinal Chemistry, 45(13), 2841-2849.[2] Link
-
Carroll, F. I., et al. (2013). "Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues." Journal of Medicinal Chemistry, 56(3). Link
-
Organic Syntheses. (2010). "General methods for Negishi coupling of pyridyl halides." Organic Syntheses, 87, 161. Link
-
PubChem. (2024). "2-Chloro-5-(pyrrolidin-3-yl)pyridine - Compound Summary." National Center for Biotechnology Information. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
